molecular formula C25H22ClNO4 B12971508 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid

Cat. No.: B12971508
M. Wt: 435.9 g/mol
InChI Key: MAKZBMVPIFVGPV-UHFFFAOYSA-N
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Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino group, and a chlorophenyl group. These structural features make it a valuable compound in synthetic chemistry and various applications in biology and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the Butanoic Acid Backbone: The protected amino group is then coupled with a suitable butanoic acid derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound.

    Deprotection: The Fmoc group is removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations in reaction conditions, such as temperature, solvent choice, and catalysts, are often employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorenylmethoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The chlorophenyl group can participate in aromatic interactions, enhancing binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid: Similar structure but lacks the chlorine atom on the phenyl ring.

    3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid: Similar structure but with the chlorine atom in a different position on the phenyl ring.

Uniqueness

The presence of the chlorophenyl group in 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-(3-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c26-17-7-5-6-16(12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKZBMVPIFVGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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